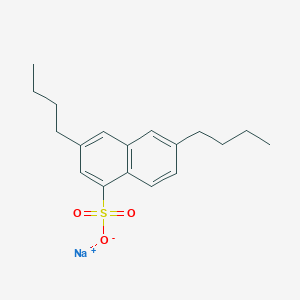

sodium 3,6-dibutylnaphthalene-1-sulfonate

概要

説明

sodium 3,6-dibutylnaphthalene-1-sulfonate is an anionic surfactant known for its excellent permeating, wetting, dispersing, and emulsifying abilities . It is commonly used in various industrial applications due to its unique properties.

準備方法

sodium 3,6-dibutylnaphthalene-1-sulfonate is synthesized through a sulfonation condensation reaction. The process involves the reaction of naphthalene and butanol with concentrated sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate . This method is widely used in industrial production due to its efficiency and cost-effectiveness.

化学反応の分析

sodium 3,6-dibutylnaphthalene-1-sulfonate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemistry

DBNS serves as a surfactant and emulsifying agent in numerous chemical reactions and processes. Its ability to reduce surface tension enhances the mixing of immiscible liquids, making it valuable in formulations such as paints and coatings. Additionally, it is used in the preparation of colloidal solutions and can aid in the solubilization of hydrophobic compounds.

Biology

In biological research, DBNS is utilized for its wetting and dispersing properties , which facilitate the study of various biological samples. It is employed in assays that require efficient interaction between different biological components, enhancing the accuracy of experimental results. The compound's ability to permeate cell membranes makes it a candidate for drug delivery systems .

Medicine

DBNS is being investigated for potential therapeutic applications due to its unique chemical properties. Its role in enhancing the solubility of hydrophobic drugs can improve drug formulation and delivery methods. This application is particularly relevant in developing medications that require effective absorption in biological systems .

Industry

DBNS finds extensive use in several industrial applications:

- Textile Industry : It acts as a penetrating agent that improves dye uptake and distribution.

- Rubber Industry : Used as a dispersant to enhance the mixing of rubber compounds.

- Cleaning Agents : Incorporated into formulations for detergents and cleaning products due to its emulsifying properties .

Case Study 1: Use in Agrochemical Formulations

A study highlighted the use of DBNS as a co-formulant in pesticide formulations. It was found that DBNS improved the distribution and effectiveness of active ingredients in agricultural applications. The study monitored residue levels and performance metrics across various crops, demonstrating DBNS's efficacy as a dispersing agent .

Case Study 2: Drug Delivery Systems

Research focused on utilizing DBNS in drug delivery systems indicated promising results regarding its ability to enhance the solubility of poorly soluble drugs. The study emphasized its potential role in improving bioavailability and therapeutic outcomes for hydrophobic medications .

作用機序

The mechanism of action of dibutylnaphthalenesulfonic acid sodium salt involves its ability to reduce surface tension, thereby enhancing the permeation and wetting of surfaces . This property is particularly useful in industrial applications where efficient spreading and penetration of liquids are required. The compound interacts with molecular targets such as cell membranes and proteins, facilitating various biochemical processes .

類似化合物との比較

sodium 3,6-dibutylnaphthalene-1-sulfonate is compared with other similar compounds, such as:

Sodium dodecyl sulfate: Another anionic surfactant with similar wetting and emulsifying properties but different molecular structure.

Sodium lauryl sulfate: Commonly used in detergents and personal care products, known for its strong surfactant properties.

Sodium naphthalenesulfonate: Similar in structure but lacks the butyl groups, resulting in different chemical and physical properties.

This compound stands out due to its unique combination of butyl groups and naphthalene ring, providing enhanced stability and performance in various applications .

生物活性

Overview

Sodium 3,6-dibutylnaphthalene-1-sulfonate (DBNSSA) is an anionic surfactant notable for its unique chemical structure and significant biological activity. This compound, a sodium salt derived from dibutylnaphthalenesulfonic acid, features a naphthalene ring substituted with two butyl groups at the 3 and 6 positions and a sulfonate group at the 1 position. Its molecular formula is , with a molecular weight of approximately 342.43 g/mol .

DBNSSA exhibits its biological activity primarily through its surfactant properties. When dissolved in water, it forms micelles that encapsulate hydrophobic compounds, facilitating their solubility and interaction with biological membranes. This amphiphilic nature allows DBNSSA to significantly reduce surface tension, enhancing drug permeability across cellular barriers and improving bioavailability in pharmaceutical applications .

Biological Applications

- Drug Delivery Systems : DBNSSA has been investigated for its potential in enhancing the solubility of poorly water-soluble drugs. Its ability to modify membrane permeability makes it a candidate for improving drug absorption .

- Biological Assays : The compound's wetting and dispersing properties are beneficial in various biological assays, where it aids in the uniform distribution of test substances .

- Therapeutic Potential : Research is ongoing into its interactions with proteins and enzymes, which may lead to novel therapeutic applications .

Comparative Analysis with Similar Compounds

DBNSSA can be compared with other surfactants to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sodium dodecyl sulfate | Long alkyl chain | Strong surfactant used in personal care products |

| Sodium lauryl sulfate | Similar long alkyl chain | Commonly used in detergents |

| Sodium naphthalenesulfonate | Lacks butyl groups | Different chemical and physical properties |

| This compound | Naphthalene ring with two butyl groups | Enhanced stability and performance in various applications |

DBNSSA stands out due to its specific combination of structural features that enhance its effectiveness as a surfactant compared to other similar compounds .

Case Study 1: Drug Permeation Enhancement

A study demonstrated that DBNSSA significantly enhanced the permeation of hydrophobic drugs through cellular membranes. The results indicated a marked increase in drug absorption when formulated with DBNSSA compared to formulations without it. This study suggests that DBNSSA could be integral in developing more effective drug delivery systems .

Case Study 2: Interaction with Biological Membranes

Research utilizing ultra-high-performance liquid chromatography (UHPLC) revealed that DBNSSA interacts effectively with various biological membranes, altering their permeability characteristics. This interaction is critical for applications involving drug formulations where enhanced membrane permeability is desired .

Research Findings

Recent findings underscore the importance of DBNSSA's surfactant properties in various fields:

- Pharmaceuticals : DBNSSA has shown promise as an excipient that can improve the solubility of hydrophobic drugs, which is crucial for effective drug formulation .

- Environmental Applications : The compound's ability to enhance the dispersion of pollutants suggests potential applications in environmental remediation efforts .

- Industrial Uses : In textile processing, DBNSSA serves as an effective penetrating agent, improving dye uptake and fabric treatment processes .

特性

IUPAC Name |

sodium;3,6-dibutylnaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3S.Na/c1-3-5-7-14-9-10-17-16(11-14)12-15(8-6-4-2)13-18(17)22(19,20)21;/h9-13H,3-8H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAWNDFHGTVUNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891379 | |

| Record name | Sodium 3,6-dibutylnaphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Pellets or Large Crystals | |

| Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25417-20-3, 253273-95-9 | |

| Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025417203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3,6-dibutylnaphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dibutylnaphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。